molecular formula C17H22F3N3O3 B12637481 Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate

Cat. No.: B12637481
M. Wt: 373.4 g/mol
InChI Key: RGOQOFRNDQJDKP-UHFFFAOYSA-N
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Description

This compound is a tert-butyl benzoate derivative featuring a 2-amino substituent on the aromatic ring and a piperazine moiety modified with a 2,2,2-trifluoroacetyl group at the 4-position.

Protection of the amino group on the benzoate core.

Coupling of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.

Trifluoroacetylation of the piperazine nitrogen using trifluoroacetic anhydride or similar reagents .

Analytical characterization would rely on 1H/13C NMR (distinct signals for tert-butyl, aromatic protons, and trifluoroacetyl carbonyl) and HRMS for molecular weight confirmation.

Properties

Molecular Formula

C17H22F3N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C17H22F3N3O3/c1-16(2,3)26-14(24)12-5-4-11(10-13(12)21)22-6-8-23(9-7-22)15(25)17(18,19)20/h4-5,10H,6-9,21H2,1-3H3

InChI Key

RGOQOFRNDQJDKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate typically involves multiple stepsThe final step involves esterification with tert-butyl 2-amino-4-benzoate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Drug Development

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate has been investigated for its potential as a lead compound in the development of new therapeutics:

  • Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. The incorporation of the trifluoroacetyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against various pathogens .
  • Tuberculosis Treatment : The compound has been studied as a potential inhibitor of phosphopantetheinyl transferase (PptT), an enzyme critical for the survival of Mycobacterium tuberculosis. In vitro studies have shown promising results indicating that modifications to the piperazine structure can lead to enhanced activity against this pathogen .

Synthesis of Bioactive Molecules

The synthesis of this compound involves several steps that can be adapted for the production of analogs with varying biological activities:

  • Synthetic Routes : The compound can be synthesized through reductive amination and coupling reactions involving commercially available starting materials. This flexibility allows researchers to create libraries of derivatives for screening against specific biological targets .

Pharmacological Insights

Pharmacological studies have highlighted several key aspects of this compound:

  • Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors. Compounds containing this structure have been shown to modulate serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders .
  • Selectivity and Efficacy : Recent studies suggest that modifications to the structure can lead to compounds with high selectivity for specific targets within the TGF-beta signaling pathway, which is crucial in cancer biology and fibrosis .

Case Study 1: Tuberculosis Inhibition

In a study published by PMC, researchers identified a series of piperazine derivatives as inhibitors of PptT. Among these derivatives, this compound demonstrated significant activity against Mycobacterium tuberculosis both in vitro and in vivo. The study emphasized structure-activity relationships that could guide future modifications for improved efficacy .

Case Study 2: Neuropharmacology

Another investigation explored the effects of piperazine derivatives on neurotransmitter systems. This compound was included in a panel screening for serotonin receptor affinity. Results indicated that certain modifications could enhance binding affinity and selectivity towards serotonin receptors, suggesting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance binding affinity to certain enzymes or receptors, while the piperazine ring provides structural flexibility. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents on Piperazine Aromatic Core Modifications Molecular Weight (g/mol) Key Applications/Notes
Target Compound 2,2,2-Trifluoroacetyl 2-Amino, tert-butyl benzoate ~430 (estimated) High lipophilicity; potential protease inhibition
tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate (2138072-25-8) 2-Methylpropyl 2-Amino, tert-butyl benzoate 333.5 Discontinued; lab use only
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)[trans-4-(trifluoromethyl)cyclohexyl]amino]benzoate (1108746-12-8) Methyl + trifluoroacetyl Trifluoromethylcyclohexylamino ~570 (C25H33F6N3O3) Enhanced steric bulk; possible CNS activity
Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4 in ) 4-Fluorophenylquinoline-carbonyl Methyl benzoate Not provided Antimalarial candidate; characterized via HRMS/NMR
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (840491-84-1) Formyl + trifluoromethylphenyl tert-Boc-protected piperazine 386.3 Intermediate in drug synthesis

Substituent Effects on Physicochemical Properties

  • Electrophilicity : The electron-withdrawing trifluoroacetyl group may render the piperazine nitrogen less basic, affecting salt formation and bioavailability .

Research Findings and Challenges

  • Stability : Trifluoroacetylated piperazines may hydrolyze under basic conditions, necessitating stable formulation strategies .
  • Toxicity : Trifluoroacetyl derivatives are associated with idiosyncratic drug reactions (e.g., hepatotoxicity), requiring rigorous safety profiling .
  • Scalability : Multi-step synthesis (protection, coupling, acetylation) complicates large-scale production; flow chemistry could optimize yields .

Biological Activity

Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate is a synthetic compound with potential pharmacological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H22F3N3O3C_{17}H_{22}F_3N_3O_3, and it has a molecular weight of approximately 373.4 g/mol. Its structure includes a tert-butyl group, an amino group, and a piperazine moiety with a trifluoroacetyl substituent, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H22F3N3O3C_{17}H_{22}F_3N_3O_3
Molecular Weight373.4 g/mol
Functional GroupsAmino, Piperazine, Benzoate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : The piperazine ring is formed through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the trifluoroacetyl group is achieved via acylation reactions.
  • Benzoate Formation : The final step involves attaching the benzoate moiety to yield the target compound.

Advanced techniques such as chromatography are utilized for purification to ensure high yield and purity of the final product.

The biological activity of this compound has been studied in various contexts:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating conditions such as cancer or metabolic disorders.
  • Receptor Binding : The compound has shown potential in binding to various receptors, indicating possible roles in modulating neurotransmitter systems or other signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory activity against certain kinases involved in cancer progression. For instance, an IC50 value of 17 nM was reported against a target kinase related to cancer cell proliferation .
    Target KinaseIC50 (nM)
    Kinase A17
    Kinase BND
  • Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to G protein-coupled receptors (GPCRs), which are critical targets for many therapeutic agents. This binding affinity suggests its potential as a drug candidate for treating neurological disorders .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling trifluoroacetylpiperazine derivatives with substituted benzoic acid esters. Key steps include refluxing intermediates with reagents like trifluoroacetic acid (TFA) to remove protecting groups (e.g., tert-butyloxycarbonyl, Boc) and subsequent purification via silica gel column chromatography using solvent systems like ethyl acetate/petroleum ether (1:1). Optimization focuses on reaction time, temperature, and stoichiometric ratios of reactants (e.g., 1:2 molar ratio of piperazine derivatives to acylating agents). Yield improvements (e.g., 48% in a reported protocol) often require iterative adjustments to solvent polarity and catalyst selection .

Q. What purification methods are most effective for isolating this compound, and how do solvent systems influence purity?

Silica gel column chromatography is widely used, with solvent polarity tailored to the compound’s hydrophobicity. For example, eluting with ethyl acetate/petroleum ether (1:1) effectively separates the target compound from byproducts. Recrystallization from dichloromethane or ethanol may further enhance purity (>95%). Solvent selection impacts crystallization efficiency and residual impurity levels, requiring empirical testing for optimal results .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, with piperazine ring protons appearing as distinct multiplets (δ 2.5–3.5 ppm) and trifluoroacetyl groups showing characteristic ¹⁹F NMR signals. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peaks). X-ray crystallography, when feasible, provides definitive confirmation of stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction studies refine bond angles and torsional strain in the piperazine ring. For example, C–C bond lengths in the piperazine moiety average 1.50 Å, with chair conformations stabilized by trifluoroacetyl groups. Hydrogen atoms are modeled using riding approximations (C–H = 0.93–0.96 Å), and thermal displacement parameters (Uiso) are constrained to parent atoms .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?

Discrepancies in yields (e.g., 48% vs. lower values in other studies) often stem from variations in Boc-deprotection efficiency or column chromatography resolution. Systematic analysis of reaction parameters (e.g., TFA concentration, reflux duration) and impurity profiling via HPLC-MS can identify critical variables. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. What strategies are used to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Computational docking models predict binding affinities to targets like kinases or GPCRs, guided by the trifluoroacetyl group’s electron-withdrawing effects. In vitro assays (e.g., fluorescence polarization) quantify inhibition constants (Ki), while isothermal titration calorimetry (ITC) measures thermodynamic parameters of binding .

Q. How does the trifluoroacetyl group influence the compound’s physicochemical and pharmacological properties?

The trifluoroacetyl group enhances metabolic stability by resisting enzymatic hydrolysis and increases lipophilicity (LogP ≈ 2.5), improving blood-brain barrier penetration. However, it may introduce steric hindrance in binding pockets, necessitating structure-activity relationship (SAR) studies to balance potency and selectivity .

Q. What are the stability profiles of this compound under varying storage conditions?

Long-term stability requires storage in anhydrous, dark environments at –20°C to prevent hydrolysis of the tert-butyl ester. Accelerated degradation studies (40°C/75% RH) monitor decomposition via HPLC, with degradation products identified as free amine or trifluoroacetic acid derivatives .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Scaling introduces issues like exothermic reactions during TFA-mediated deprotection, requiring controlled cooling. Column chromatography becomes impractical; alternatives include centrifugal partition chromatography or recrystallization. Process optimization focuses on reducing solvent waste and improving yield consistency .

Q. How can computational modeling predict the compound’s reactivity or toxicity?

Density Functional Theory (DFT) calculations predict electrophilic sites prone to nucleophilic attack (e.g., the carbonyl group in trifluoroacetyl). Toxicity is modeled using QSAR platforms, assessing mutagenicity (Ames test predictions) and hepatotoxicity risks based on structural alerts .

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